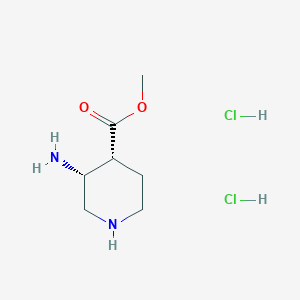
Methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" is a derivative of aminopiperidine, which is a structural motif present in various pharmacologically active compounds. The synthesis and characterization of related compounds have been explored in several studies, indicating the significance of such derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of related aminopiperidine derivatives typically involves multiple steps, starting from readily available precursors. For instance, the synthesis of (R)-3-aminopiperidine dihydrochloride was achieved from Ethyl nipecotate through chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% . Similarly, the synthesis of 3-methylaminopiperidine, an intermediate for Balofloxacin, was performed in four steps from nicotinic amide, with high yields reported for each step .
Molecular Structure Analysis
The molecular structure of aminopiperidine derivatives is characterized by the presence of an aminopiperidine ring, which can be substituted at various positions to yield different compounds. For example, the crystal structure of a related compound, 2-amino-4-methylpyridinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, was determined, showing how the cations, anions, and water molecules are linked via hydrogen bonds, forming a three-dimensional structure .
Chemical Reactions Analysis
Aminopiperidine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active agents. The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was assessed, indicating that specific substitutions on the aminopiperidine ring can lead to compounds with significant biological activity . The synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride also involved reactions such as condensation, N-alkylation, and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopiperidine derivatives are influenced by their molecular structure. The characterization of these compounds typically involves techniques such as FT-IR, 1H NMR, MS, and HPLC to confirm their purity and structural integrity . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Reversible Blocking of Amino Groups
One methodological application relevant to amino compounds like "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" involves the reversible blocking of amino groups. Butler et al. (1968) demonstrated the use of maleic anhydride for reversible amino group blocking, an approach potentially applicable for protecting the amino group in the synthesis and application of "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" (Butler, Harris, Hartley & Leberman, 1968).
Asymmetric Synthesis and Catalysis
Asymmetric synthesis represents a critical area of application. Davis and Deng (2007) described the asymmetric synthesis of 2H-azirine 3-carboxylates, showcasing methodologies that could be adapted for synthesizing chiral piperidine derivatives like "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" with specific stereochemical configurations (Davis & Deng, 2007).
Aminocarbonylation Reactions
Takács et al. (2014) explored the use of piperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction relevant to the functionalization and application of "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" in synthesizing complex organic molecules (Takács, Kabak-Solt, Mikle & Kollár, 2014).
Antimicrobial Activity
Nagashree et al. (2013) synthesized methyl-2-aminopyridine-4-carboxylate derivatives to evaluate their antimicrobial activity, suggesting that derivatives of "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" could also be explored for potential antimicrobial properties (Nagashree, Mallu, Mallesha & Bindya, 2013).
Enantioselective Catalysis
Wang et al. (2018) investigated the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, a study highlighting the potential for developing enantioselective catalysts based on piperidine derivatives for synthesizing biologically active compounds (Wang, Zhao, Xue & Chen, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)5-2-3-9-4-6(5)8;;/h5-6,9H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROQJVWNWMHOAQ-PVNUIUKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC[C@@H]1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

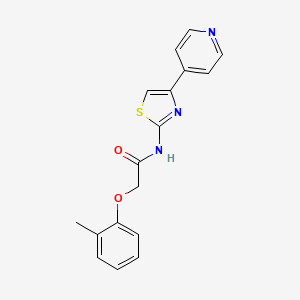
![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)
![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)
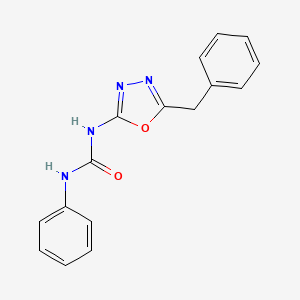
![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)
![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)
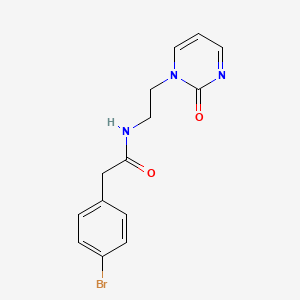
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

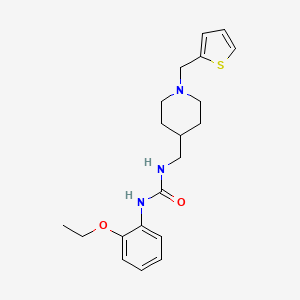
![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)
![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)
![2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2541185.png)